molecular formula C9H4Cl2FN B1443940 2,8-Dichloro-6-fluoroquinoline CAS No. 1342015-45-5

2,8-Dichloro-6-fluoroquinoline

Cat. No. B1443940
M. Wt: 216.04 g/mol
InChI Key: JPAVBPLAMYQBHF-UHFFFAOYSA-N
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Description

2,8-Dichloro-6-fluoroquinoline (DFQ) is an organic compound that belongs to the class of heteroaromatic compounds. It consists of a six-membered aromatic ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of 2,8-Dichloro-6-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular formula of 2,8-Dichloro-6-fluoroquinoline is C9H4Cl2F1N1. The InChI code is 1S/C9H4Cl2FN/c10-7-4-9 (11)13-8-2-1-5 (12)3-6 (7)8/h1-4H .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The reaction of 5,6,7,8-tetrafluoro-quinoline with sodium methoxide leads to 74 % of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .

Scientific Research Applications

Synthesis and Characterization

  • Preparation of Fluoroquinoline Derivatives : 2-fluoroquinoline and 2,6-difluoropyridine, synthesized from chloro-compounds like 2,8-Dichloro-6-fluoroquinoline, have been achieved using potassium fluoride and dimethyl sulfone (Hamer et al., 2010).
  • Antimicrobial Properties : 2,8-Dichloro-6-fluoroquinoline derivatives, synthesized using microwave-assisted methods, displayed antimicrobial activities against various bacterial strains, though they were less effective compared to standard drugs like ciprofloxacin (Pirgal, 2022).
  • Building Blocks for Antibiotics : A scalable synthesis route for 4-halogenated 3-fluoro-6-methoxyquinolines, derivatives of 2,8-Dichloro-6-fluoroquinoline, proved useful in antimicrobial drug discovery (Flagstad et al., 2014).

Chemical Properties and Applications

  • Metal Ion Sensing : An 8-hydroxyquinoline derivative, prepared using 2,8-Dichloro-6-fluoroquinoline, showed selective fluoroionophoric properties for Hg(2+) ions in aqueous solutions, suggesting its use in metal ion detection (Moon et al., 2004).
  • Organic Light-Emitting Diodes (OLEDs) : Fluorinated and chlorinated 8-hydroxyquinolinates, synthesized from compounds like 2,8-Dichloro-6-fluoroquinoline, demonstrated strong fluorescence and potential for use in OLEDs (Huo et al., 2015).
  • Halogen Exchange in Pyridines : Studies on halogen/halogen displacement in pyridines, including derivatives of 2,8-Dichloro-6-fluoroquinoline, provide insights into chemical reactions and synthesis pathways for various halogenated compounds (Schlosser & Cottet, 2002).

properties

IUPAC Name

2,8-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBPLAMYQBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloro-6-fluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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